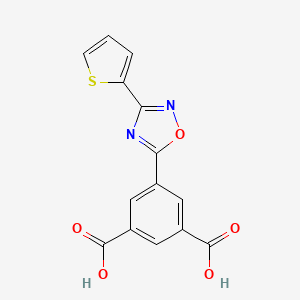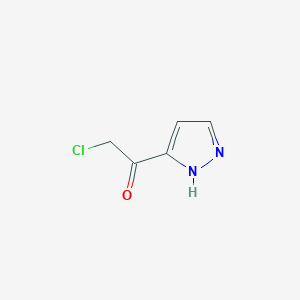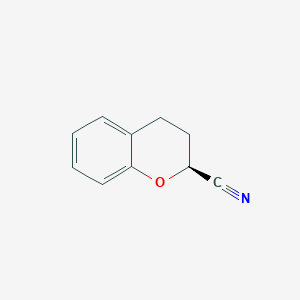![molecular formula C12H15ClN2O2 B11765003 ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate d’éthyle (2E)-2-chloro-2-[(3,5-diméthylphényl)hydrazinylidène] est un composé organique appartenant à la classe des hydrazones. Les hydrazones se caractérisent par la présence d’un groupe fonctionnel hydrazone, qui est une double liaison azote-azote attachée à un groupe carbonyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate d’éthyle (2E)-2-chloro-2-[(3,5-diméthylphényl)hydrazinylidène] implique généralement la réaction de la 3,5-diméthylphénylhydrazine avec l’acétate d’éthyle 2-chloro dans des conditions contrôlées. La réaction est généralement effectuée en milieu alcalin pour faciliter la formation de la liaison hydrazone . Les conditions réactionnelles comprennent le maintien d’une température et d’un pH spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait des étapes telles que la purification et la cristallisation pour garantir que le composé répond aux normes requises pour ses applications prévues. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate d’éthyle (2E)-2-chloro-2-[(3,5-diméthylphényl)hydrazinylidène] peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amines correspondants.
Substitution : L’atome de chlore dans le composé peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour remplacer l’atome de chlore.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent donner lieu à une variété de dérivés en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L’acétate d’éthyle (2E)-2-chloro-2-[(3,5-diméthylphényl)hydrazinylidène] a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives à l’inhibition enzymatique et aux interactions protéiques.
Industrie : Le composé peut être utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acétate d’éthyle (2E)-2-chloro-2-[(3,5-diméthylphényl)hydrazinylidène] implique son interaction avec des cibles moléculaires spécifiques. Le groupe fonctionnel hydrazone peut former des complexes stables avec les ions métalliques, ce qui peut influencer diverses voies biochimiques. De plus, le composé peut subir une tautomérie, conduisant à différentes formes isomères qui peuvent avoir des activités biologiques distinctes .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate d’éthyle : Un ester simple avec un groupe éthyle similaire, mais sans la fonctionnalité hydrazone.
Butyrate de méthyle : Un autre ester avec une structure similaire, mais avec des groupes alkyles différents.
Benzoate d’éthyle : Un ester avec un cycle benzénique, similaire au cycle aromatique du composé cible
Unicité
L’acétate d’éthyle (2E)-2-chloro-2-[(3,5-diméthylphényl)hydrazinylidène] est unique en raison de la présence du groupe fonctionnel hydrazone, qui confère une réactivité chimique spécifique et une activité biologique potentielle. Cela le distingue des autres esters et hydrazones, offrant des possibilités uniques pour son application dans divers domaines.
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-8(2)5-9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11+ |
Clé InChI |
WWRHUTAZABPCJA-RVDMUPIBSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)C)C)/Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=CC(=CC(=C1)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)




![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)



![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
